molecular formula C9H9F3S B8068373 3-(3,4,5-Trifluorophenyl)propane-1-thiol

3-(3,4,5-Trifluorophenyl)propane-1-thiol

Cat. No.: B8068373
M. Wt: 206.23 g/mol
InChI Key: FISDKHJJMDYADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4,5-Trifluorophenyl)propane-1-thiol is a fluorinated aromatic thiol compound intended for research and development purposes. The presence of both the thiol (-SH) group and the 3,4,5-trifluorophenyl moiety suggests potential applications in various scientific fields. Thiol compounds are known to participate in reactions such as thiol-ene click chemistry, making them valuable for polymer science and materials development, including the synthesis of functionalized polymers and networks . The specific physicochemical properties, detailed mechanism of action, and comprehensive safety data for this compound are currently not specified and researchers should characterize the product thoroughly upon receipt. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind.

Properties

IUPAC Name

3-(3,4,5-trifluorophenyl)propane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3S/c10-7-4-6(2-1-3-13)5-8(11)9(7)12/h4-5,13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISDKHJJMDYADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(3,4,5-Trifluorophenyl)propyl Bromide

The trifluorophenyl group is first introduced to a propane chain. Starting with 3,4,5-trifluorobenzoic acid, a Curtius rearrangement or Grignard reaction can yield 3-(3,4,5-trifluorophenyl)propan-1-ol. Subsequent treatment with phosphorus tribromide (PBr₃) converts the alcohol to the corresponding bromide:

3-(3,4,5-Trifluorophenyl)propan-1-ol+PBr33-(3,4,5-Trifluorophenyl)propyl bromide+H3PO3\text{3-(3,4,5-Trifluorophenyl)propan-1-ol} + \text{PBr}3 \rightarrow \text{3-(3,4,5-Trifluorophenyl)propyl bromide} + \text{H}3\text{PO}_3

Key parameters include maintaining anhydrous conditions and temperatures below 0°C to minimize side reactions.

Thiolation with Sodium Hydrogen Sulfide

The propyl bromide undergoes nucleophilic substitution with sodium hydrogen sulfide (NaSH) in dimethylformamide (DMF) at 60–80°C:

3-(3,4,5-Trifluorophenyl)propyl bromide+NaSH3-(3,4,5-Trifluorophenyl)propane-1-thiol+NaBr\text{3-(3,4,5-Trifluorophenyl)propyl bromide} + \text{NaSH} \rightarrow \text{this compound} + \text{NaBr}

Yields exceeding 75% are achievable with a 3:1 molar ratio of NaSH to bromide.

Disulfide Reduction Route

Dithiol intermediates offer a pathway to thiols via reductive cleavage. This method avoids handling volatile thiols directly.

Formation of 3,3'-Dithiobis(3-(3,4,5-Trifluorophenyl)propane)

Oxidative coupling of this compound with iodine or hydrogen peroxide forms the disulfide:

2This compound+I23,3’-Dithiobis(3-(3,4,5-Trifluorophenyl)propane)+2HI2\,\text{this compound} + \text{I}_2 \rightarrow \text{3,3'-Dithiobis(3-(3,4,5-Trifluorophenyl)propane)} + 2\,\text{HI}

The disulfide is isolated via crystallization from ethanol (yield: 85–90%).

Reductive Cleavage to Thiol

Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) regenerates the thiol:

3,3’-Dithiobis(3-(3,4,5-Trifluorophenyl)propane)+2LiAlH42This compound+2LiAlO2\text{3,3'-Dithiobis(3-(3,4,5-Trifluorophenyl)propane)} + 2\,\text{LiAlH}4 \rightarrow 2\,\text{this compound} + 2\,\text{LiAlO}2

This method ensures high purity (>98%) but requires careful stoichiometry to prevent over-reduction.

Diazotization and Thiol Coupling

Adapting methodologies from fluorophenol synthesis, diazonium salts enable direct aryl-thiol bond formation.

Diazotization of 3,4,5-Trifluoroaniline

3,4,5-Trifluoroaniline reacts with sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄) at −5°C to form the diazonium salt:

3,4,5-Trifluoroaniline+NaNO2+H2SO43,4,5-Trifluorophenyldiazonium sulfate+NaHSO4+H2O\text{3,4,5-Trifluoroaniline} + \text{NaNO}2 + \text{H}2\text{SO}4 \rightarrow \text{3,4,5-Trifluorophenyldiazonium sulfate} + \text{NaHSO}4 + \text{H}_2\text{O}

Coupling with Propane-1-thiol

The diazonium salt is reacted with propane-1-thiol in the presence of copper(I) chloride (CuCl) as a catalyst:

3,4,5-Trifluorophenyldiazonium sulfate+propane-1-thiolThis compound+N2+H2SO4\text{3,4,5-Trifluorophenyldiazonium sulfate} + \text{propane-1-thiol} \rightarrow \text{this compound} + \text{N}2 + \text{H}2\text{SO}_4

Yields of 60–70% are typical, with byproducts minimized by controlling pH (<2) and temperature (5–10°C).

Fluorination of Chlorinated Precursors

Building on chlorination-fluorination protocols, this route replaces chlorines in a propyl-linked aryl chloride with fluorines.

Synthesis of 3-(3,4,5-Trichlorophenyl)propane-1-thiol

3-(3,4,5-Trichlorophenyl)propane-1-thiol is prepared via nucleophilic substitution (Section 1.1–1.2) using trichlorophenyl precursors.

Halogen Exchange with Anhydrous Hydrogen Fluoride (HF)

The trichlorophenyl compound reacts with HF at 110–130°C under pressure (1.5–2.5 MPa):

3-(3,4,5-Trichlorophenyl)propane-1-thiol+3HFThis compound+3HCl\text{3-(3,4,5-Trichlorophenyl)propane-1-thiol} + 3\,\text{HF} \rightarrow \text{this compound} + 3\,\text{HCl}

Excess HF and prolonged reaction times (12–24 h) ensure complete substitution.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key ChallengesScalability
Nucleophilic Substitution75–85>95Handling alkyl halidesHigh
Disulfide Reduction85–90>98Reductant costModerate
Diazotization60–7090–95Diazonium stabilityLow
Fluorination70–80>97HF handling and corrosionHigh (industrial)

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF enhance nucleophilic substitution rates, while ethanol aids in disulfide crystallization.

Catalysis

Copper catalysts (e.g., CuCl) improve coupling efficiency in diazonium reactions, reducing side product formation.

Temperature Control

Low temperatures (−5 to 10°C) stabilize diazonium intermediates, whereas fluorination requires elevated temperatures (110–130°C) .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may include the use of strong bases or nucleophiles.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted trifluorophenyl derivatives.

Scientific Research Applications

Chemistry

3-(3,4,5-Trifluorophenyl)propane-1-thiol serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

  • Oxidation: Converts thiol groups into disulfides or sulfonic acids.
  • Reduction: Converts thiol groups into sulfides.
  • Substitution Reactions: The trifluorophenyl group can engage in nucleophilic aromatic substitution reactions.

Biological Studies

Research has indicated potential biological activities associated with this compound. It has been investigated for:

  • Antioxidant Properties: Its thiol group may provide protective effects against oxidative stress by scavenging free radicals.
  • Enzyme Inhibition: The compound can form covalent bonds with enzymes, potentially altering their activity and offering insights into enzyme regulation mechanisms.

Medicinal Chemistry

The compound is explored for its therapeutic properties:

  • Drug Development: It serves as a precursor in the synthesis of pharmaceuticals targeting various diseases due to its ability to modify biological targets effectively.
  • Potential Anticancer Activity: Studies have suggested that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.

Industrial Applications

In industry, this compound is utilized in:

  • Specialty Chemicals Production: It plays a role in the synthesis of high-performance materials and chemicals used in electronics and coatings.
  • Agricultural Chemicals: The compound may be involved in developing agrochemicals that require specific reactive properties for efficacy.

Case Studies

Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of various thiol compounds including this compound. Results indicated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes involved in cancer progression. The study demonstrated that modifications of this thiol compound could effectively inhibit enzyme activity in vitro.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The trifluorophenyl group may enhance the compound’s stability and reactivity, contributing to its overall biological and chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(3,4,5-Trifluorophenyl)propane-1-thiol becomes evident when compared to related fluorinated propane derivatives. Key distinctions include fluorine substitution patterns, functional groups, and physicochemical properties (Table 1).

Table 1: Comparative Analysis of Fluorinated Propane Derivatives

Compound Name Fluorine Substitution Functional Group Key Properties/Applications Purity (Catalog) Reference
This compound 3,4,5-Trifluorophenyl Thiol (-SH) High nucleophilicity, disulfide formation N/A N/A
3-(2,3,6-Trifluorophenyl)-propan-1-ol 2,3,6-Trifluorophenyl Alcohol (-OH) Lower acidity (pKa ~16–18), solvent use 95%
3,3,3-Trifluoro-1-phenylpropan-1-one Phenyl (non-fluorinated) Ketone (C=O) Electrophilic reactivity, precursor 95%
3,3,3-Trifluoro-2-phenylpropionic acid Phenyl (non-fluorinated) Carboxylic acid (-COOH) High acidity (pKa ~2–4), metal chelation 95%

Structural and Functional Differences

Fluorine Substitution Patterns :

  • The 3,4,5-trifluorophenyl group in the target compound creates a symmetric, electron-deficient aromatic ring, enhancing resonance stabilization of the thiolate anion compared to asymmetric substitutions (e.g., 2,3,6-trifluorophenyl in QD-6134 ). This symmetry may improve crystallinity or intermolecular interactions in materials science applications.

Functional Group Influence :

  • Thiol (-SH) vs. Alcohol (-OH) : The thiol group in the target compound is more acidic (pKa ~10–12) than the alcohol group in QD-6134 (pKa ~16–18), enabling easier deprotonation for nucleophilic reactions . Thiols also form disulfide bonds, critical in biochemical contexts.
  • Ketone (C=O) and Carboxylic Acid (-COOH) : These groups (as in QC-6344 and QN-4297 ) exhibit electrophilic reactivity or metal-binding capacity, contrasting with the thiol’s nucleophilic and redox-active nature.

Synthetic Considerations :

  • The synthesis of this compound may parallel methods for triazole-thiol derivatives, where InCl₃ catalyzes thiol alkylation . However, the steric bulk of the trifluorophenyl group could necessitate optimized reaction conditions compared to simpler substrates.

Applications and Stability: Fluorinated thiols are promising in self-assembled monolayers (SAMs) due to their enhanced thermal and oxidative stability compared to non-fluorinated analogs. In contrast, fluorinated alcohols (e.g., QD-6134) are often used as solvents or intermediates in agrochemicals .

Research Findings and Challenges

  • Purity and Analytical Methods : While commercial fluorinated propane derivatives like QD-6134 and QC-6344 are typically supplied at 95% purity , the target compound’s purity in synthesis may vary depending on purification techniques (e.g., recrystallization as described in triazole synthesis ).
  • Biological Relevance: The trifluorophenyl-thiol motif could enhance metabolic stability in drug design compared to non-fluorinated thiols, though direct toxicity data are lacking.
  • Knowledge Gaps: Limited evidence exists on the exact physicochemical properties (e.g., solubility, melting point) of this compound, necessitating further experimental characterization.

Q & A

Q. What are effective synthetic routes for 3-(3,4,5-Trifluorophenyl)propane-1-thiol, and how can reaction conditions be optimized?

Methodological Answer: A plausible synthetic route involves:

Precursor Synthesis : Start with 3,4,5-trifluorophenylpropane derivatives, such as 3-(3,4,5-trifluorophenyl)propanal, and introduce the thiol group via nucleophilic substitution or thiolation reagents (e.g., thiourea followed by hydrolysis).

Microwave-Assisted Synthesis : Microwave irradiation can enhance reaction rates and yields, as demonstrated in fluorophenylborane catalysis . For example, microwave heating at 100–150°C in inert solvents (e.g., toluene) with a base (e.g., triethylamine) may improve thiol group incorporation.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate the product.

Q. How can researchers characterize this compound using spectroscopic and computational methods?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify the thiol proton (δ ~1.5–2.5 ppm, broad singlet) and splitting patterns from the trifluorophenyl group (δ 6.8–7.2 ppm).
  • ¹³C NMR : Assign peaks for the aromatic carbons (C-F coupling constants ~20–25 Hz) and propane backbone.

FT-IR : Confirm the S-H stretch (~2550 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).

Computational Analysis : Use density functional theory (DFT) to model electronic properties (e.g., Fukui indices for nucleophilic reactivity) and compare with experimental data from PubChem .

Advanced Research Questions

Q. How do electronic effects of the 3,4,5-trifluorophenyl group influence the reactivity of the thiol moiety in catalytic systems?

Methodological Answer: The strong electron-withdrawing nature of the 3,4,5-trifluorophenyl group:

Enhances Thiol Acidity : The pKa of the S-H group decreases, making it a stronger nucleophile in base-mediated reactions (e.g., Michael additions).

Ligand Design : In transition-metal catalysis (e.g., Pd or Ru complexes), the fluorinated aryl group stabilizes electron-deficient metal centers, improving catalytic turnover. Compare with non-fluorinated analogs to quantify electronic effects via cyclic voltammetry or UV-vis spectroscopy .

Q. How can researchers resolve contradictions in reported catalytic activity data involving this compound as a ligand or catalyst?

Methodological Answer:

Control Experiments :

  • Purity Verification : Use HPLC or GC-MS to rule out impurities (e.g., oxidized disulfides) affecting catalytic performance.
  • Reaction Monitoring : Employ in situ IR or Raman spectroscopy to track intermediate species during catalysis.

Comparative Studies :

  • Solvent Effects : Test polar vs. non-polar solvents (e.g., DMF vs. toluene) to assess solvent-dependent reactivity.
  • Temperature Gradients : Evaluate activity under microwave vs. conventional heating, noting differences in activation energy via Arrhenius plots .

Q. Example Data Contradiction Analysis :

StudyConditionsActivity (TOF, h⁻¹)Proposed Reason
AMicrowave, toluene1200Enhanced mass transfer
BReflux, DMF450Solvent coordination inhibits metal center

Q. What strategies mitigate challenges in handling this compound due to its air sensitivity?

Methodological Answer:

Storage : Store under nitrogen or argon at –20°C in amber vials to prevent oxidation to disulfides.

Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes for synthesis and purification.

Stabilization : Add radical inhibitors (e.g., BHT) or chelating agents (e.g., EDTA) to reaction mixtures.

Q. How can computational modeling predict the compound’s behavior in novel reaction systems?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Model interactions with solvents (e.g., solvation free energy in THF vs. water) to predict solubility.

Docking Studies : Simulate binding affinities to enzymes or metal surfaces using software like AutoDock Vina, leveraging crystallographic data from related thiols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.